Ethyl 2,3-difluoro-4-nitrophenylacetate
Description
Ethyl 2,3-difluoro-4-nitrophenylacetate is an aromatic ester featuring a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions and a nitro group at the 4-position. The combination of electron-withdrawing nitro (-NO₂) and fluorine (-F) groups likely enhances the compound’s reactivity, particularly in hydrolysis or nucleophilic substitution reactions. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C10H9F2NO4 |
|---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
ethyl 2-(2,3-difluoro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-8(14)5-6-3-4-7(13(15)16)10(12)9(6)11/h3-4H,2,5H2,1H3 |
InChI Key |
ISAAKBKGRSYWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (4-NO₂) in Ethyl 4-nitrophenylacetate increases electrophilicity, accelerating ester hydrolysis compared to methoxy-substituted analogs (e.g., Ethyl 2,3-difluoro-4-methoxyphenylacetate) . Fluorine atoms (2,3-F) enhance lipophilicity and metabolic stability, making such compounds more suitable for hydrophobic environments (e.g., membrane penetration in drug design) .
Halogen Effects :
Positional Isomerism :
Key Research Findings
Hydrolysis Rates : Ethyl 4-nitrophenylacetate undergoes base-catalyzed hydrolysis 10× faster than its methoxy counterpart due to the nitro group’s electron-withdrawing effect .
Thermal Stability: Difluoro-substituted compounds (e.g., [1], [4]) exhibit higher thermal stability (>200°C) compared to non-fluorinated esters, attributed to strong C-F bonds .
Synthetic Versatility : The nitro group in Ethyl 4-nitrophenylacetate allows for diverse transformations, including reductions to amines and coupling reactions .
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